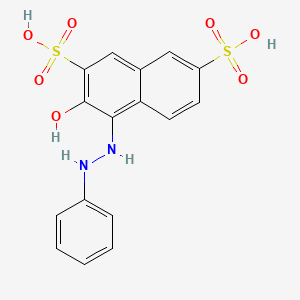![molecular formula C14H11BrClNO2 B14352193 N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide is an organic compound that features a formamide group attached to a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide typically involves the following steps:
Bromination: The starting material, 2-bromophenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Methoxylation: The brominated phenol is then reacted with methanol in the presence of a base like sodium hydroxide to form 2-bromophenyl methoxy.
Chlorination: The methoxylated compound is chlorinated using thionyl chloride to introduce the chlorine atom at the desired position.
Formylation: Finally, the chlorinated compound is reacted with formamide in the presence of a catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the formamide group can yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Products include various oxidized forms of the original compound.
Reduction: Products include amine derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-[(2-chlorophenyl)methoxy]-5-bromophenyl]formamide
- N-[2-[(2-fluorophenyl)methoxy]-5-chlorophenyl]formamide
- N-[2-[(2-iodophenyl)methoxy]-5-chlorophenyl]formamide
Uniqueness
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide is unique due to the specific combination of bromine and chlorine atoms, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H11BrClNO2 |
|---|---|
Peso molecular |
340.60 g/mol |
Nombre IUPAC |
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide |
InChI |
InChI=1S/C14H11BrClNO2/c15-12-4-2-1-3-10(12)8-19-14-6-5-11(16)7-13(14)17-9-18/h1-7,9H,8H2,(H,17,18) |
Clave InChI |
RAGBOSUOOJHHKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)NC=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/structure/B14352110.png)
![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)
![4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline](/img/structure/B14352130.png)
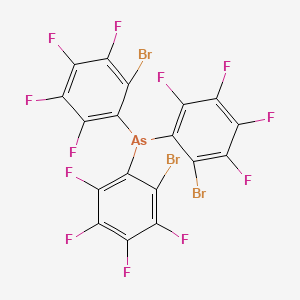
![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)

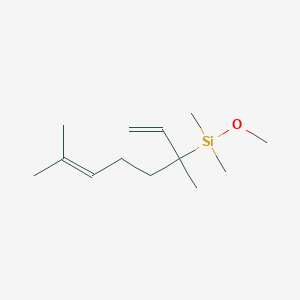
![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)

![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
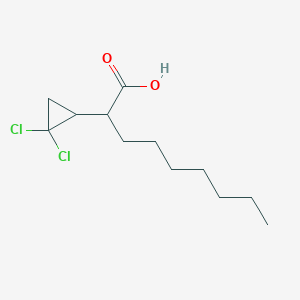
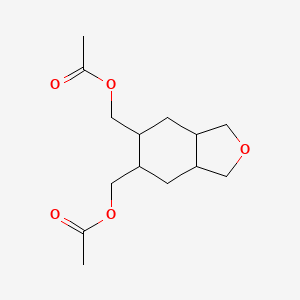
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
